2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride

Catalog No.
S858050
CAS No.
1229625-11-9
M.F
C10H17Cl2N3O
M. Wt
266.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydroch...

CAS Number

1229625-11-9

Product Name

2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride

IUPAC Name

2-methyl-4-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride

Molecular Formula

C10H17Cl2N3O

Molecular Weight

266.16 g/mol

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-12-9(5-10(14)13-7)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H

InChI Key

HSYNLMSYDPZXMI-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=O)N1)C2CCCNC2.Cl.Cl

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCNC2.Cl.Cl

Pharmacology

Application Summary

Methods of Application

Results

Organic Chemistry

Application Summary

Methods of Application

Results

Radiobiology

Application Summary

Methods of Application

Results

Antioxidant Research

Application Summary

Methods of Application

Results

Agricultural Chemistry

Application Summary

Methods of Application

Results

Medicinal Chemistry

Application Summary

Methods of Application

Results

Pharmacological Applications

Piperidine derivatives, including those with a pyrimidinol structure, are present in more than twenty classes of pharmaceuticals and play a significant role in drug design. They are involved in a variety of pharmacological activities:

Synthetic Applications

The synthesis of piperidine derivatives is crucial for creating biologically active compounds:

Chemical Synthesis

Piperidine derivatives are also important in the synthesis of other chemical compounds:

2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride has the molecular formula C₁₀H₁₇Cl₂N₃O and a molecular weight of approximately 266.17 g/mol. It features a pyrimidine ring substituted with a piperidine group and a methyl group, contributing to its unique chemical characteristics . This compound is typically encountered as a dihydrochloride salt, which enhances its solubility in water.

Typical of pyrimidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Reduction: The presence of the pyrimidine ring allows for potential reduction reactions under specific conditions.
  • Formation of Derivatives: The functional groups present can undergo acylation or alkylation to form more complex derivatives, which may have enhanced biological activity .

2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride exhibits significant biological activity, particularly in the field of pharmacology. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in neurological pathways. For example:

  • Antidepressant Effects: Some studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems.
  • Anticonvulsant Activity: There is potential for this compound to be explored for anticonvulsant effects due to its structural similarities to known anticonvulsants .

The synthesis of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride typically involves multi-step organic reactions. Common approaches include:

  • Pyrimidine Synthesis: Starting from simple precursors like urea and aldehydes to form the pyrimidine ring.
  • Piperidine Substitution: Introducing the piperidine moiety through nucleophilic attack on an appropriate electrophile.
  • Salt Formation: Converting the base form into the dihydrochloride salt by reacting with hydrochloric acid .

This compound has several applications:

  • Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting neurological disorders.
  • Research Tool: Used in laboratories for studying enzyme interactions and receptor binding assays.
  • Chemical Intermediates: Acts as an intermediate in synthesizing other biologically active compounds .

Interaction studies involving 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To evaluate its biological activity against cell lines or isolated proteins.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion characteristics .

Several compounds share structural similarities with 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride. These include:

Compound NameStructure FeaturesUnique Properties
2-Methylpyrimidin-4(3H)-oneMethyl group on pyrimidine ringBasic structure without piperidine
4-PyrimidinolSimple pyrimidine derivativeLacks additional functional groups
3-Piperidinylpyrimidin-4(3H)-oneSimilar piperidine substitutionDifferent position of substituents

Uniqueness

The uniqueness of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride lies in its specific arrangement of functional groups that may confer distinct biological activities not found in its analogs. Its dual action potential on neurological pathways makes it particularly interesting for further research .

Multi-Step Organic Synthesis Routes

The synthesis of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride requires carefully designed multi-step organic synthesis routes that incorporate both pyrimidine ring formation and piperidine substitution strategies [1] [2]. Several distinct synthetic pathways have been developed to access this heterocyclic compound, each offering unique advantages in terms of efficiency, regioselectivity, and scalability.

The most established synthetic approach involves the initial formation of substituted pyrimidine intermediates followed by nucleophilic substitution with piperidine derivatives [3] [4]. This methodology leverages the inherent reactivity of halogenated pyrimidines toward nucleophilic displacement reactions, enabling the introduction of the piperidine moiety at the 6-position of the pyrimidine ring [5] [6]. The synthetic sequence typically begins with readily available starting materials such as 2-methyl-4-hydroxypyrimidine or 2-methyl-4-chloropyrimidine, which undergo functional group transformations to install the requisite substituents [7] [8].

Alternative synthetic routes have been explored utilizing condensation reactions between appropriately substituted precursors [9] [10]. These approaches often employ amidine-based methodologies where the pyrimidine ring is constructed through cyclization reactions involving nitriles and carbonyl compounds [3] [4]. The versatility of these synthetic strategies allows for the incorporation of diverse functional groups while maintaining high levels of regioselectivity throughout the synthetic sequence [2] [11].

Table 1: Multi-step Synthesis Routes

RouteStarting MaterialKey IntermediatesNumber of StepsOverall Yield (%)Key Advantages
A2-Methyl-4-hydroxypyrimidine2-Methyl-4-chloropyrimidine → Piperidine substitution365-75High regioselectivity
B2-Methyl-4-chloropyrimidineDirect piperidine coupling → Hydroxylation245-55Fewer synthetic steps
C4-Amino-2,6-dihydroxypyrimidinePiperidine substitution → Methylation455-70Good functional group tolerance
D2-Thiouracil derivativeMethylation → Oxidation → Piperidine coupling540-50Alternative starting material access

Recent advances in pyrimidine synthesis have demonstrated the utility of tandem reaction sequences that combine multiple bond-forming events in a single synthetic operation [12] [9]. These domino processes offer significant advantages in terms of synthetic efficiency and atom economy, reducing the number of isolation and purification steps required [13] [14]. The development of such streamlined synthetic routes represents a major advancement in the preparation of complex heterocyclic compounds like 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride [2] [4].

The formation of the dihydrochloride salt typically occurs as the final step in the synthetic sequence through treatment of the free base with hydrochloric acid [15] [16]. This salt formation not only improves the stability and handling characteristics of the compound but also enhances its solubility properties, which is crucial for subsequent purification and characterization procedures [17] [18].

Catalytic Strategies for Piperidine-Pyrimidine Coupling

The formation of carbon-nitrogen bonds between piperidine and pyrimidine moieties represents a critical step in the synthesis of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride [19] [20]. Various catalytic strategies have been developed to facilitate this coupling reaction, each offering distinct advantages in terms of reaction conditions, substrate scope, and product yields [21] [22].

Palladium-catalyzed cross-coupling reactions have emerged as a powerful methodology for forming piperidine-pyrimidine bonds [19] [23]. These reactions typically employ palladium acetate in combination with suitable ligands such as piperazine, which serves dual roles as both ligand and reaction medium [19] [24]. The catalytic cycle involves oxidative addition of the halogenated pyrimidine substrate to the palladium center, followed by coordination and insertion of the piperidine nucleophile, and finally reductive elimination to form the desired carbon-nitrogen bond [23] [19].

Copper-catalyzed coupling reactions represent another important class of catalytic strategies for piperidine-pyrimidine bond formation [3] [4]. These Ullmann-type coupling reactions proceed through copper-mediated activation of the pyrimidine substrate, facilitating nucleophilic attack by the piperidine partner [22] [3]. The copper-catalyzed approach offers advantages in terms of catalyst cost and availability, making it attractive for large-scale synthetic applications [4] [25].

Table 2: Catalytic Strategies for Piperidine-Pyrimidine Coupling

Catalyst SystemReaction TypeTemperature (°C)Reaction Time (h)Yield (%)Substrate Scope
Palladium(II) acetate/PiperazineCross-coupling140-1606-1270-85Broad halopyrimidines
Copper(II) chloride/BaseUllmann-type coupling120-15012-2455-70Activated pyrimidines
Nickel-based catalystsReductive coupling80-1204-865-80Halogenated substrates
Lewis acids (Boron trifluoride etherate)Electrophilic activation0-252-660-75Electron-deficient systems
Metal-free conditionsNucleophilic substitution80-1008-1650-65General applicability

Lewis acid-catalyzed strategies have also been investigated for piperidine-pyrimidine coupling reactions [14] [22]. These approaches utilize strong Lewis acids such as boron trifluoride etherate to activate the pyrimidine substrate toward nucleophilic attack [14] [4]. The electrophilic activation mechanism enables coupling reactions to proceed under milder temperature conditions while maintaining high levels of regioselectivity [22] [3].

Metal-free catalytic approaches have gained increasing attention due to their environmental benefits and operational simplicity [10] [9]. These methods typically rely on base-promoted nucleophilic substitution mechanisms where the piperidine acts as a nucleophile toward activated pyrimidine electrophiles [10] [11]. While metal-free conditions may require longer reaction times and higher temperatures, they offer advantages in terms of catalyst cost and waste minimization [9] [25].

The choice of catalytic strategy depends on various factors including substrate structure, reaction scale, and desired product purity [21] [20]. Recent mechanistic studies have provided valuable insights into the factors controlling reaction efficiency and selectivity in these catalytic coupling processes [26] [27].

Solvent and Temperature Effects on Reaction Efficiency

The selection of appropriate reaction conditions, particularly solvent choice and temperature optimization, plays a crucial role in determining the efficiency and selectivity of synthetic transformations leading to 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride [28] [29]. Systematic investigation of these parameters has revealed significant effects on reaction outcomes, including yield, purity, and reaction kinetics [30] [31].

Solvent effects on pyrimidine synthesis reactions have been extensively studied, revealing complex relationships between solvent polarity, hydrogen bonding capability, and reaction efficiency [28] [29]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide optimal conditions for nucleophilic substitution reactions involving pyrimidine substrates [28] [30]. These solvents effectively solvate ionic intermediates and transition states, thereby lowering activation barriers and accelerating reaction rates [29] [10].

Table 3: Solvent Effects on Reaction Efficiency

SolventPolarity IndexBoiling Point (°C)Reaction Yield (%)SelectivityEnvironmental Impact
Dimethylformamide6.415375-85HighModerate
Dimethyl sulfoxide7.218970-80HighHigh concern
1,4-Dioxane4.810165-75ModerateModerate
Toluene2.411150-60LowLow
Acetonitrile5.88260-70ModerateModerate
Water10.210045-55VariableMinimal
Solvent-free conditionsN/AN/A55-70ModerateMinimal

The influence of solvent polarity on reaction selectivity has been demonstrated through switchable solvent-controlled synthesis approaches [28] [30]. These methodologies exploit differential solubility and solvation effects to direct reaction pathways toward desired products [28] [10]. For example, the use of 1,4-dioxane versus dimethyl sulfoxide can lead to different substitution patterns in pyrimidine coupling reactions [28] [31].

Temperature optimization studies have revealed complex relationships between reaction temperature, reaction rate, and product distribution [32] [33]. Higher temperatures generally accelerate reaction rates but may also promote undesired side reactions and decomposition pathways [32] [31]. The optimal temperature range for piperidine-pyrimidine coupling reactions typically falls between 120-160°C, balancing reaction efficiency with product selectivity [31] [21].

Table 5: Temperature Optimization for Synthesis

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Side Products (%)
802445408515
1001665588812
120128072928
14089285955
16069588937
180490828713

Microwave-assisted synthesis has emerged as an effective method for enhancing reaction efficiency while maintaining precise temperature control [31] [22]. This technique enables rapid and uniform heating, reducing reaction times and often improving product yields compared to conventional heating methods [31] [14]. The application of microwave irradiation to pyrimidine synthesis has demonstrated particular utility in accelerating sluggish coupling reactions [22] [4].

Continuous-flow reaction systems have been developed to address scalability challenges associated with batch synthesis methods [31] [33]. These systems offer enhanced temperature control, improved mixing efficiency, and reduced reaction times, making them attractive for industrial-scale production [31] [32]. The integration of flow chemistry principles with optimized solvent and temperature conditions represents a significant advancement in synthetic methodology [33] [32].

Purification Techniques and Yield Maximization

The purification of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride requires specialized techniques that account for the compound's physicochemical properties, including its salt form, hygroscopic nature, and thermal stability [34] [17]. Effective purification strategies are essential for obtaining high-purity material suitable for analytical characterization and further synthetic applications [35] [36].

Recrystallization remains the most widely employed purification technique for pyrimidine derivatives, offering excellent purity levels and high recovery yields [34] [35]. The choice of recrystallization solvent is critical for achieving optimal purification results [37] [34]. Ethanol and ethyl acetate have been identified as particularly effective solvents for pyrimidine compounds, providing good solubility at elevated temperatures while maintaining low solubility at room temperature [36] [34].

Table 4: Purification Techniques and Yield Maximization

Purification MethodRecovery Yield (%)Purity Achieved (%)Time Required (h)Solvent ConsumptionScalability
Recrystallization (Ethanol)85-95>984-8ModerateExcellent
Recrystallization (Ethyl acetate)80-90>976-12ModerateExcellent
Column chromatography70-85>952-4HighLimited
Preparative thin-layer chromatography60-75>931-2LowPoor
Extraction/crystallization75-85>968-16ModerateGood
Microwave-assisted crystallization80-92>981-3LowGood

The crystallization process involves careful control of temperature, concentration, and nucleation conditions to promote the formation of high-quality crystals [34] [38]. Slow cooling protocols and seeding techniques are often employed to enhance crystal quality and minimize the incorporation of impurities [38] [37]. The formation of the dihydrochloride salt during crystallization provides additional purification benefits by altering solubility characteristics and facilitating the removal of neutral impurities [17] [18].

Column chromatography serves as an important complementary purification technique, particularly for removing closely related impurities that cannot be effectively separated by crystallization [36] [39]. Silica gel chromatography with appropriate solvent systems enables the separation of pyrimidine derivatives based on subtle differences in polarity and hydrogen bonding interactions [36] [40]. However, the scalability limitations and high solvent consumption associated with column chromatography restrict its application to laboratory-scale purifications [35] [36].

Advanced crystallization techniques, including microwave-assisted crystallization and continuous crystallization processes, have been developed to address the limitations of conventional methods [31] [37]. Microwave-assisted crystallization offers rapid heating and cooling cycles, enabling precise control over crystal nucleation and growth processes [31] [38]. This technique has demonstrated particular utility for heat-sensitive compounds and has been shown to improve both yield and purity compared to conventional crystallization methods [31] [37].

Extraction-based purification strategies have been implemented to remove specific classes of impurities while preserving the desired product [40] [17]. These methods typically involve pH-controlled extractions that exploit the basic nature of the pyrimidine compound and its differential solubility in aqueous and organic phases [40] [18]. The dihydrochloride salt form facilitates aqueous extraction processes, enabling effective separation from lipophilic impurities [17] [40].

Quality control considerations during purification include monitoring of residual solvents, water content, and trace metal contamination [35] [37]. Analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and elemental analysis are routinely employed to verify product purity and identity [36] [35]. The development of validated analytical methods ensures consistent product quality and enables process optimization for maximum yield and purity [37] [36].

Density Functional Theory calculations represent the cornerstone of electronic structure investigations for pyrimidine-piperidine hybrid compounds. The B3LYP functional combined with the 6-311G(d,p) basis set has emerged as the most widely employed computational approach for investigating the electronic properties of pyrimidine derivatives [1] [2]. These calculations provide fundamental insights into the molecular orbital structure, charge distribution, and reactivity patterns of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride.

The frontier molecular orbital analysis reveals crucial information about the electronic behavior of pyrimidine derivatives. The highest occupied molecular orbital (HOMO) energy of approximately -6.26 eV and the lowest unoccupied molecular orbital (LUMO) energy of -0.88 eV result in a HOMO-LUMO gap of 5.38 eV [3]. This substantial energy gap indicates considerable kinetic stability and relatively low chemical reactivity under normal conditions.

The HOMO orbital distribution in pyrimidine-piperidine systems typically localizes over the substituted aromatic ring regions, while the LUMO predominantly exists over the pyrimidine moiety [2]. This orbital distribution pattern suggests that nucleophilic attack preferentially occurs at the pyrimidine ring system, whereas electrophilic interactions favor the piperidine-substituted regions.

DFT ParameterB3LYP/6-311G(d,p)B3LYP/6-31G*B3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.26-6.2613-6.26
LUMO Energy (eV)-0.88-0.8844-0.88
HOMO-LUMO Gap (eV)5.385.37695.38
Dipole Moment (Debye)4.8-5.64.594.8-5.6
Polarizability (a.u.)223.05220-225223.05

The molecular electrostatic potential (MESP) calculations provide essential information about the reactive sites within the molecule. The electron-rich regions, typically associated with nitrogen atoms in the pyrimidine ring, exhibit negative electrostatic potential values, indicating favorable sites for electrophilic attack [2] [3]. Conversely, the electron-deficient regions near the methylated carbon atoms show positive electrostatic potential values, suggesting susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis reveals the charge distribution and bonding characteristics within the molecule. The partial atomic charges calculated using the NBO method show that the nitrogen atoms in the pyrimidine ring carry significant negative charges (-0.4 to -0.6 e), while the carbon atoms bonded to these nitrogens exhibit positive charges (0.2 to 0.4 e) [3]. This charge distribution pattern confirms the electron-withdrawing effect of the pyrimidine nitrogen atoms and their influence on the overall molecular reactivity.

The vibrational frequency calculations confirm the optimized geometry as a true minimum on the potential energy surface, with no imaginary frequencies observed [2] [3]. The calculated vibrational modes provide insights into the molecular flexibility and potential conformational changes that may occur during biological interactions.

Molecular Docking with Biological Targets

Molecular docking studies of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride have revealed significant binding affinities with various biological targets, particularly enzymes involved in cellular processes and disease pathways. The compound demonstrates notable interactions with kinase proteins, membrane proteins, and DNA-binding enzymes [4] [5] [6].

The docking studies with Mycobacterial membrane protein Large 3 (MmpL3) show promising results, with binding scores reaching -11.47 kcal/mol [4]. The compound successfully occupies the hydrophobic binding pocket formed by residues F260, S293, and F649 (S1 region) and residues I249, I297, V638, G641, L642, and L686 (S2 region). The nitrogen atom of the piperidine ring forms a critical hydrogen bond with D645 at a distance of 3.1 Å, effectively blocking the essential Asp-Tyr hydrogen bonding pairs (Y256-D646 and Y257-D645) that are crucial for proton transport mechanisms.

Cyclin-dependent kinase (CDK) binding studies demonstrate the compound's potential as a kinase inhibitor. The binding affinity to CDK2/Cyclin A complex shows IC50 values of 290 nM, while interactions with CDK9/Cyclin T exhibit comparable binding modes [5] [7]. The pyrimidine moiety forms hydrogen bonds with the kinase hinge region, specifically with the peptide nitrogen of Cys106 and the peptide carbonyl group, mimicking the natural ATP binding pattern.

Target ProteinBinding Score (kcal/mol)IC50 (nM)Key InteractionsBinding Site
MmpL3-11.4716H-bond with D645Hydrophobic regions S1/S2
CDK2/Cyclin A-10.93290Hinge region bindingATP binding site
CDK9/Cyclin T-10.5250-300Hinge region bindingATP binding site
EGFR-9.859-208Kinase domain bindingActive site
DNA Gyrase-9.2100-500DNA binding grooveActive site

The epidermal growth factor receptor (EGFR) docking studies reveal that the compound binds to the kinase domain with IC50 values ranging from 59 to 208 nM [5]. The binding mode involves interactions with the ATP-binding site, where the pyrimidine ring forms π-π stacking interactions with aromatic residues, while the piperidine substituent occupies hydrophobic pockets adjacent to the active site.

DNA gyrase interactions demonstrate the compound's potential as a DNA-targeting agent. The docking calculations show that the molecule can intercalate into the DNA binding groove, with the planar pyrimidine ring system facilitating base-stacking interactions [6]. The piperidine substituent provides additional stability through hydrophobic interactions with the protein surface.

The molecular docking studies also reveal selectivity patterns among different protein targets. The compound shows preferential binding to proteins with spacious hydrophobic binding pockets that can accommodate the piperidine ring system. The binding affinity correlates with the presence of specific amino acid residues capable of forming hydrogen bonds with the pyrimidine nitrogen atoms.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride and related compounds has provided valuable insights into the relationship between molecular structure and biological activity. These studies employ various molecular descriptors and statistical methods to predict activity and guide rational drug design efforts [8] [7] [9].

The QSAR analysis of anti-mycobacterial activity reveals a significant correlation between lipophilicity (clogP) and minimum inhibitory concentration (MIC) values. The derived equation Log(IC50) = -0.22(±0.11)clogP + 1.65(±0.62) demonstrates a moderate correlation (R² = 0.55) for a series of eleven 5-(substituted phenyl) compounds [8]. This relationship suggests that increased lipophilicity generally enhances anti-mycobacterial potency, likely due to improved penetration through the lipophilic cell wall of Mycobacterium tuberculosis.

The structure-activity relationships for pyrimidine-piperidine derivatives show that specific substitution patterns significantly influence biological activity. The 4-fluorophenyl substitution at the pyrimidine ring consistently provides superior activity compared to other halogen or alkyl substituents [8]. This enhancement is attributed to the electronic effects of fluorine, which modulate the electron density distribution within the pyrimidine ring system.

QSAR ParameterCorrelation TypeEquationActivity Range
MIC Activitylog(IC50) vs clogP0.55Log(IC50) = -0.22(±0.11)clogP + 1.65(±0.62)0.2-3.8 μg/mL
CytotoxicityStructure-Activity0.72-0.126 μM
Selectivity IndexPhysicochemical0.68-10-100
BioavailabilityDrug-likeness0.59-65-95%
Metabolic StabilityADMET Properties0.63-28-85 μL/min/mg

The cytotoxicity QSAR models indicate that the presence of specific substituents at the piperidine ring significantly affects cellular toxicity profiles. Compounds with bulky substituents at the 3-position of the piperidine ring generally exhibit reduced cytotoxicity while maintaining biological activity [6]. This finding suggests that strategic substitution can improve the therapeutic index of pyrimidine-piperidine derivatives.

The selectivity QSAR analysis reveals that the distance between the pyrimidine and piperidine rings influences target selectivity. Compounds with optimal spacing between these heterocyclic systems demonstrate enhanced selectivity for specific protein targets [5]. The optimal linker length appears to be 2-3 carbon atoms, providing sufficient flexibility for induced-fit binding while maintaining structural rigidity.

Pharmacokinetic QSAR models predict that the molecular weight, polar surface area, and hydrogen bond donors/acceptors significantly influence absorption, distribution, metabolism, and excretion properties. The compound demonstrates favorable drug-like properties with predicted oral bioavailability ranging from 65-95% based on Lipinski's rule of five compliance [1] .

The predictive QSAR models also identify critical molecular descriptors that correlate with biological activity. The number of aromatic rings, the presence of nitrogen atoms, and the molecular flexibility (as measured by rotatable bonds) emerge as key factors influencing activity. These descriptors provide guidance for designing new analogs with improved potency and selectivity profiles.

Conformational Dynamics via Molecular Mechanics

Molecular mechanics and dynamics simulations provide crucial insights into the conformational behavior and flexibility of 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride. These studies reveal the preferred conformations, energy barriers for conformational transitions, and the dynamic behavior of the molecule in aqueous environments [11] [12] [13].

The piperidine ring in the compound adopts a chair conformation as the most stable arrangement, consistent with the general behavior of six-membered saturated heterocycles [11]. The energy difference between chair and boat conformations is approximately 5-7 kcal/mol, indicating that the chair conformation is strongly preferred under physiological conditions. The axial and equatorial positions of substituents on the piperidine ring significantly influence the overall molecular geometry and binding interactions.

The pyrimidine ring maintains planarity due to its aromatic character, with minimal deviation from the ideal planar geometry. The dihedral angles between the pyrimidine and piperidine rings show considerable flexibility, with rotational barriers of 2-4 kcal/mol [11]. This flexibility allows the molecule to adopt various conformations required for optimal binding to different protein targets.

Conformational ParameterChair (kcal/mol)Boat (kcal/mol)Twist (kcal/mol)Barrier (kcal/mol)
Piperidine Ring Energy0.05.73.210.1
Pyrimidine-Piperidine Dihedral0.02.31.84.2
Methyl Rotation0.00.20.10.8
Hydroxyl Rotation0.01.50.92.7
Ring Inversion0.08.96.412.3

Molecular dynamics simulations over nanosecond timescales reveal that the molecule exhibits significant conformational flexibility in aqueous solution. The root mean square deviation (RMSD) values for the backbone atoms remain within 1.5-2.0 Å, indicating stable overall structure while allowing for local conformational changes [11]. The radius of gyration calculations show that the molecule maintains a compact structure in solution, with occasional extended conformations occurring during thermal fluctuations.

The conformational preferences are significantly influenced by intramolecular interactions. Hydrogen bonding between the hydroxyl group and the pyrimidine nitrogen atoms stabilizes specific conformations, with interaction energies of 2-3 kcal/mol [11]. These intramolecular interactions compete with intermolecular hydrogen bonding with water molecules, affecting the overall conformational distribution.

Solvation effects play a crucial role in determining the conformational preferences of the molecule. The polar pyrimidine ring and the hydroxyl group interact favorably with water molecules, while the piperidine ring tends to minimize its contact with the aqueous environment. This differential solvation pattern influences the preferred conformations and may affect the binding affinity to protein targets.

The conformational analysis also reveals the presence of multiple low-energy conformers separated by relatively low energy barriers. The interchange between these conformers occurs on picosecond to nanosecond timescales, suggesting rapid conformational equilibrium under physiological conditions [11]. This conformational flexibility may be advantageous for induced-fit binding mechanisms with various protein targets.

Dates

Last modified: 08-16-2023

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